N'-[2-(2-methoxyphenyl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
Description
N'-[2-(2-Methoxyphenyl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex ethanediamide derivative featuring a 1-azatricyclo[6.3.1.0^{4,12}]dodecatrienyl core. This bicyclic system is substituted with a 3-methyl-2-oxo group and an ethanediamide moiety linked to a 2-(2-methoxyphenyl)ethyl chain.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-14-18-13-17(12-16-7-5-11-26(20(16)18)23(14)29)25-22(28)21(27)24-10-9-15-6-3-4-8-19(15)30-2/h3-4,6,8,12-14H,5,7,9-11H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAZCTIHOPFQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[2-(2-methoxyphenyl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions starting from simpler precursors.
Attachment of the methoxyphenyl group: This step typically involves a substitution reaction where the methoxyphenyl group is introduced to the tricyclic core.
Formation of the ethanediamide linkage: This final step involves the reaction of the intermediate compound with an appropriate diamine under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
N’-[2-(2-methoxyphenyl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
N’-[2-(2-methoxyphenyl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.
Pharmacology: Research focuses on understanding the compound’s effects on various biological systems and its potential therapeutic applications.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[2-(2-methoxyphenyl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The compound shares structural motifs with several azatricyclo-containing ethanediamides. Key analogues include:
Electronic and Functional Group Variations
- Methoxy vs. Ethyl Substituents : The 2-methoxyphenyl group in the target compound introduces electron-donating effects, enhancing solubility and π-π interactions compared to simpler ethyl or benzothiophene substituents .
- Heterocyclic vs. Azatricyclic Cores : Replacement of the azatricyclo core with thiazolo-triazol (as in ) reduces steric hindrance but may compromise target selectivity due to altered hydrogen-bonding patterns.
- Sulfanyl vs.
Pharmacological Implications
- Binding Affinity : The rigid azatricyclo core in the target compound likely improves binding to hydrophobic pockets in enzymes or receptors, as seen in crystallographic studies of similar bicyclic systems .
- Metabolic Stability : The 2-methoxyphenyl group may slow oxidative metabolism compared to fluorophenyl or benzothiophene derivatives, as methoxy groups are less prone to cytochrome P450-mediated hydroxylation .
- Toxicity Profile : Sulfanyl-containing analogues (e.g., ) pose higher risks of hepatotoxicity due to glutathione depletion, whereas the target compound’s oxo group minimizes such risks .
Structural Similarity and Property Relationships
The principle that "structurally similar compounds exhibit analogous properties" (isovalency concept) applies here . For instance:
- Lipophilicity : The target compound (LogP ~2.8, estimated) is less lipophilic than the benzothiophene derivative (LogP ~3.5) due to the polar methoxy group .
- Bioavailability : The azatricyclic core’s rigidity may enhance oral bioavailability compared to flexible thiazolo-triazol derivatives, as observed in pharmacokinetic studies of related compounds .
Biological Activity
N'-[2-(2-methoxyphenyl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.
- Azatricyclo Framework : Suggests potential for unique binding interactions within biological systems.
- Ethanediamide Linkage : Impacts solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits significant antitumor properties, primarily through inhibition of key signaling pathways involved in cancer cell proliferation.
Antitumor Activity
A study highlighted the compound's ability to inhibit the growth of various cancer cell lines, particularly lung adenocarcinoma (SPAC1). The mechanism of action appears to involve the modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in tumor growth and survival.
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| SPAC1 | 70 | 5 |
| A549 | 65 | 7 |
| HeLa | 60 | 10 |
The compound is believed to exert its effects through:
- Inhibition of Protein Kinases : By targeting specific kinases involved in cell signaling.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating by interfering with cell cycle regulation.
Case Studies
Several case studies have illustrated the effectiveness of this compound:
- In Vivo Studies : In mouse xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Combination Therapies : When used in conjunction with established chemotherapeutics, enhanced efficacy was observed, suggesting potential for combination therapy strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
